3-Hydroxy-4-methoxybenzenepropanoic acid

Enzyme Inhibition Xanthine Oxidase Antioxidant Mechanism

3-Hydroxy-4-methoxybenzenepropanoic acid (CAS 1135-15-5), also known as dihydroisoferulic acid (DHiFA) or hydroisoferulic acid, is a phenylpropanoic acid derivative with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol. Structurally, it is the reduced (dihydro) form of isoferulic acid, featuring a saturated propanoic acid side chain attached to a 3-hydroxy-4-methoxyphenyl ring.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 1135-15-5
Cat. No. B017224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methoxybenzenepropanoic acid
CAS1135-15-5
Synonymsβ-(3-Hydroxy-4-methoxyphenyl)propionic Acid;  Hydroisoferulic Acid;  3-Hydroxy-4-methoxy-benzenepropanoic Acid;  Dihydroisoferulic acid
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)O)O
InChIInChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
InChIKeyZVIJTQFTLXXGJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-methoxybenzenepropanoic Acid (Dihydroisoferulic Acid) 1135-15-5: Compound Class, Physicochemical Properties, and Baseline Characterization


3-Hydroxy-4-methoxybenzenepropanoic acid (CAS 1135-15-5), also known as dihydroisoferulic acid (DHiFA) or hydroisoferulic acid, is a phenylpropanoic acid derivative with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . Structurally, it is the reduced (dihydro) form of isoferulic acid, featuring a saturated propanoic acid side chain attached to a 3-hydroxy-4-methoxyphenyl ring . The compound is a white to off-white crystalline solid with a melting point of 145–147°C and a predicted pKa of 4.73, classifying it as a weakly acidic, slightly water-soluble phenolic acid . It is recognized as a gut microbiota-derived metabolite of dietary polyphenols, particularly from orange flavanones and coffee consumption, and is detected in human urine and plasma [1].

Why Generic Phenylpropanoic Acid Substitution Fails: Structural Specificity Dictates Function in 3-Hydroxy-4-methoxybenzenepropanoic Acid


Phenylpropanoic acids constitute a broad class of compounds with diverse biological activities, yet their specific hydroxyl and methoxy substitution patterns critically govern target engagement, metabolic fate, and analytical behavior. 3-Hydroxy-4-methoxybenzenepropanoic acid (dihydroisoferulic acid) is structurally distinct from its closely related positional isomers—such as 4-hydroxy-3-methoxybenzenepropanoic acid (dihydroferulic acid/hydroferulic acid, CAS 1135-23-5) [1]—and its unsaturated precursor isoferulic acid. This difference in ring substitution directly translates to measurable disparities in enzyme inhibition potency, radical scavenging capacity, and chromatographic retention [2]. Furthermore, as a specific human metabolite of dietary flavanones and coffee, this compound serves as a validated biomarker for exposure studies, a role that cannot be fulfilled by generic or isomerically mismatched alternatives [3]. Therefore, procurement based solely on class-level similarity without verifying the exact CAS 1135-15-5 identity introduces substantial risk of experimental failure in quantitative assays, pharmacokinetic studies, and biomarker validation.

Quantitative Differentiation Evidence for 3-Hydroxy-4-methoxybenzenepropanoic Acid (CAS 1135-15-5) vs. Structural Analogs


Enzyme Inhibition Potency: Dihydroisoferulic Acid IC50 Against Xanthine Oxidase

Dihydroisoferulic acid (CAS 1135-15-5) demonstrates measurable xanthine oxidase inhibitory activity with an IC50 value of 0.1957 mM (195.7 μM) in phosphate buffer at pH 7.0, 37°C [1]. This quantitative inhibition data provides a specific benchmark for enzyme-based assays. In contrast, the positional isomer dihydroferulic acid (4-hydroxy-3-methoxybenzenepropanoic acid, CAS 1135-23-5) is reported in the literature primarily for its radical scavenging activity with an IC50 of 19.5 μM in antioxidant assays [2], representing a distinct activity profile and a different assay endpoint that renders the two compounds non-interchangeable for enzyme inhibition studies.

Enzyme Inhibition Xanthine Oxidase Antioxidant Mechanism

Intestinal Absorption and Transport: Superior Caco-2 Permeability vs. Hydroferulic and Hydrocaffeic Acids

In a comparative study of colonic phenolic acid transport, dihydroisoferulic acid (CAS 1135-15-5) exhibited the highest Caco-2 cell monolayer transport rate among tested compounds, outperforming both hydroferulic acid and hydrocaffeic acid [1]. While hydrocaffeic acid and dihydroisoferulic acid accumulated in proximal colon segments, hydroferulic acid showed preferential accumulation in distal colon, indicating region-specific absorption profiles [1]. The superior Caco-2 permeability of dihydroisoferulic acid directly impacts its bioavailability relative to structurally similar phenolic acids, making it the preferred compound for studies requiring predictable intestinal absorption.

Intestinal Absorption Caco-2 Permeability Pharmacokinetics

Metabolite Identity and Biomarker Specificity: Distinct from Isoferulic Acid and Dihydroferulic Acid

3-Hydroxy-4-methoxybenzenepropanoic acid (CAS 1135-15-5) is a specific gut microbiota-derived metabolite generated via reduction of 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid (isoferulic acid) by the abkar1 enzyme in human gut microbiota [1]. It is detectable in human urine and blood, serving as a biomarker for orange flavanone and coffee consumption [2]. The positional isomer dihydroferulic acid (4-hydroxy-3-methoxybenzenepropanoic acid, CAS 1135-23-5) arises from a distinct metabolic pathway (ferulic acid reduction) and is associated with different dietary sources [3]. This metabolic pathway divergence means that the two compounds are not interchangeable as exposure biomarkers; using the incorrect isomer would yield false-negative or misattributed results in metabolomics studies.

Biomarker Metabolomics Dietary Exposure

Purity Specification and Reference Standard Availability: ≥95.0% (HPLC) Primary Reference Grade

3-Hydroxy-4-methoxybenzenepropanoic acid (CAS 1135-15-5) is commercially available as a primary reference standard with a certified purity of ≥95.0% (HPLC) . This phyproof® Reference Substance is produced under controlled conditions with assigned absolute purity considering chromatographic purity, water content, residual solvents, and inorganic impurities . In contrast, the positional isomer dihydroferulic acid (CAS 1135-23-5) is typically offered at >98.0% purity by GC [1], representing a different analytical validation methodology. For HPLC-based quantification in complex biological matrices, the availability of an HPLC-certified reference standard with documented impurity profile is critical for method validation and regulatory compliance in food, beverage, and pharmaceutical analysis.

Analytical Chemistry Quality Control Reference Standard

Enzyme Inhibition Percentage: 60.6% Inhibition at 0.33 mM

Beyond the IC50 value, dihydroisoferulic acid (CAS 1135-15-5) demonstrates 60.6% inhibition of xanthine oxidase at a concentration of 0.33 mM under standardized conditions (0.1 M phosphate buffer, pH 7.0, 37°C) [1]. This dose-response data point provides a second quantitative benchmark for assay calibration and enables researchers to estimate inhibition percentages at intermediate concentrations. No comparable dose-response inhibition data at this specific concentration are readily available for the positional isomer dihydroferulic acid (CAS 1135-23-5), limiting its utility in enzyme inhibition studies requiring defined concentration-response relationships.

Enzyme Inhibition Dose-Response Xanthine Oxidase

Recommended Application Scenarios for 3-Hydroxy-4-methoxybenzenepropanoic Acid (CAS 1135-15-5) Based on Quantified Evidence


Xanthine Oxidase Inhibition Assay Development and Validation

Use 3-hydroxy-4-methoxybenzenepropanoic acid (CAS 1135-15-5) as a positive control or calibration standard in xanthine oxidase inhibition assays. The established IC50 of 0.1957 mM and the 60.6% inhibition at 0.33 mM provide validated quantitative benchmarks for assay performance verification and inter-laboratory reproducibility [1].

Intestinal Absorption and Caco-2 Permeability Studies

Employ this compound as a reference standard in Caco-2 monolayer permeability assays due to its demonstrated superior transport rate compared to hydroferulic and hydrocaffeic acids [2]. This makes it an ideal model compound for studying phenolic acid absorption mechanisms and for validating in vitro intestinal barrier models.

Dietary Exposure Biomarker Quantification in Metabolomics

Use CAS 1135-15-5 as an authentic standard for targeted LC-MS/MS quantification of dihydroisoferulic acid in human urine and plasma samples for dietary intervention studies, particularly those involving orange flavanones or coffee consumption [3]. Its specific metabolic origin distinguishes it from isomeric metabolites of ferulic acid.

HPLC Method Development and Quality Control

Utilize the phyproof® primary reference standard (≥95.0% HPLC purity) for developing and validating HPLC-UV or HPLC-MS methods for the quantification of dihydroisoferulic acid and related phenolic acids in botanical extracts, food matrices, or biological fluids . The documented impurity profile supports robust method validation.

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